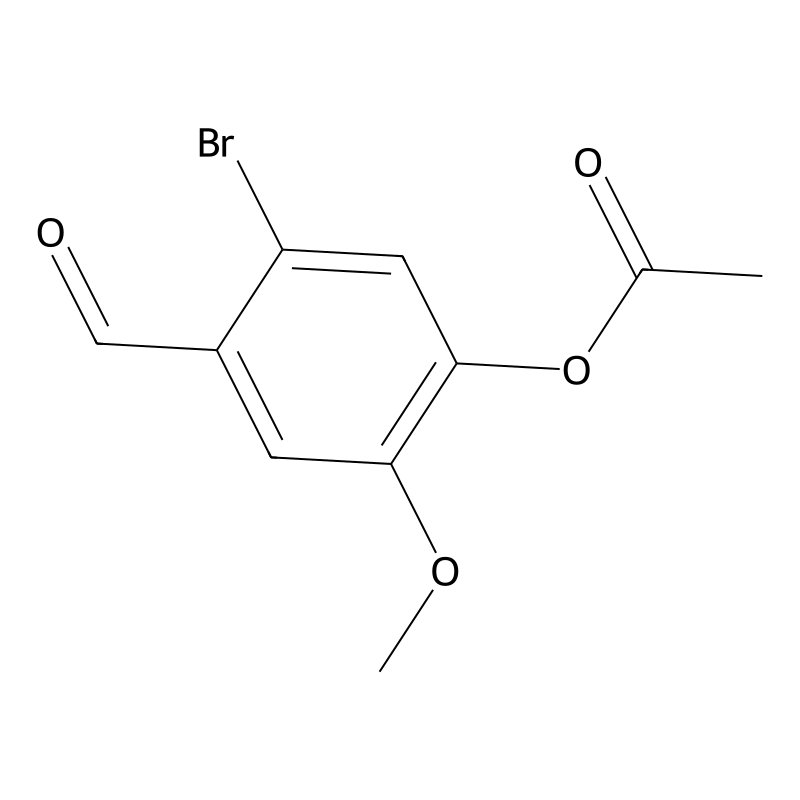4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Catalog No.
S665117
CAS No.
52783-83-2
M.F
C10H9BrO4
M. Wt
273.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
52783-83-2
Product Name
4-Acetoxy-2-bromo-5-methoxybenzaldehyde
IUPAC Name
(5-bromo-4-formyl-2-methoxyphenyl) acetate
Molecular Formula
C10H9BrO4
Molecular Weight
273.08 g/mol
InChI
InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3
InChI Key
XDMGEKUQVOHMGM-UHFFFAOYSA-N
SMILES
CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC
Synonyms
2-Bromo-4-acetoxy-5-methoxybenzaldehyde; 4-Acetoxy-2-bromo-5-methoxybenzaldehyde; 6-Bromovanillin Acetate;
Canonical SMILES
CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC
4-Acetoxy-2-bromo-5-methoxybenzaldehyde (AMB) is an organic compound that belongs to the family of aldehydes and is also known as 5-Methoxy-2-bromo-4-formylacetophenone. It is a yellowish crystalline powder with a phenolic odor and a molecular weight of 301.10 g·mol−1. AMB has gained significant interest among scientific researchers due to its diverse range of applications in various fields, including medicinal chemistry, material science, and environmental science.
AMB is known for its unique physical and chemical properties that make it an ideal candidate for various applications. It is slightly soluble in water, but highly soluble in common organic solvents such as ethanol, acetone, and chloroform. It has a melting point of 142-145 °C and a boiling point of 413.1 °C at 760 mmHg. The compound exhibits a strong UV absorbance in the range of 215-350 nm, making it useful for spectrophotometric analysis.
AMB can be synthesized by various methods, including the Perkin reaction, Pechmann condensation, and Vilsmeier-Haack reaction. The most common method of synthesis involves a reaction between 5-methoxyvanillin and acetic anhydride in the presence of a brominating agent. The compound can be characterized using various techniques, such as nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS).
AMB can be quantified using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These techniques provide accurate and reliable measurements of AMB concentration in various matrices, including biological fluids, environmental samples, and pharmaceutical formulations.
AMB exhibits various biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anti-cancer properties. The compound has been reported to inhibit the growth of various cancer cells, including prostate, breast, and lung cancer cells. The antioxidant and antimicrobial properties of AMB make it a potential candidate for the development of new drugs and nutraceuticals.
AMB has been reported to have low toxicity and is relatively safe for use in scientific experiments. However, like any other chemical compound, it may pose some risks if not handled properly. Researchers using AMB should follow all the safety guidelines and protocols to minimize the risks associated with its use.
AMB has various applications in scientific experiments, including the synthesis of novel ligands, catalysts, and bioactive molecules. It can also be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound is useful in analytical chemistry, particularly in the development of colorimetric and fluorescent sensors for the detection of various analytes.
AMB has gained significant interest in recent years, and numerous studies have been published on its synthesis, characterization, and applications. Researchers are continually exploring new possibilities for the compound in various areas, including material science, environmental science, and medicinal chemistry.
AMB has significant implications in various fields of research and industry. It has the potential to be used in the development of new drugs, nutraceuticals, and bio-based materials. The compound can also be used as a building block for the synthesis of new organic compounds with diverse applications.
Although AMB has a wide range of applications, it also has some limitations. Firstly, its solubility in water is relatively low, which limits its use in aqueous environments. Secondly, its cost of production may be high, which may hinder its commercial use. Future research should focus on developing new methods of synthesis that are cost-effective and environmentally friendly. Additionally, research should focus on exploring new applications of the compound in areas such as environmental science and material science.
1. The development of efficient and cost-effective methods for AMB synthesis
2. The exploration of new applications in sustainable agriculture and environmental science
3. The development of new bio-based materials using AMB
4. The investigation of AMB's potential as a colorimetric sensor for environmental analysis
5. The development of novel drugs and nutraceuticals using AMB as a starting material
6. The use of AMB in the fabrication of low-cost electronic devices
7. The investigation of AMB's potential in the treatment of neurodegenerative diseases
8. The exploration of AMB's potential as an antimicrobial agent for food preservation
9. The study of AMB's interactions with other molecules to identify its potential as a selective ligand
10. The use of AMB in the development of fluorescent sensors for biomedical applications.
2. The exploration of new applications in sustainable agriculture and environmental science
3. The development of new bio-based materials using AMB
4. The investigation of AMB's potential as a colorimetric sensor for environmental analysis
5. The development of novel drugs and nutraceuticals using AMB as a starting material
6. The use of AMB in the fabrication of low-cost electronic devices
7. The investigation of AMB's potential in the treatment of neurodegenerative diseases
8. The exploration of AMB's potential as an antimicrobial agent for food preservation
9. The study of AMB's interactions with other molecules to identify its potential as a selective ligand
10. The use of AMB in the development of fluorescent sensors for biomedical applications.
XLogP3
1.8
Other CAS
52783-83-2
Wikipedia
4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








